2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one
Overview
Description
2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is a complex organic compound with a molecular formula of C20H15NS. This compound is known for its unique structure, which includes a naphthothiazole ring fused with a phenylethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one typically involves the condensation of 2-methylnaphtho[1,2-d]thiazole with 1-phenylethanone under specific reaction conditions. The process generally requires a catalyst and is conducted under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to enhance the yield and reduce production costs. This includes the use of high-purity reagents and advanced synthesis techniques to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthothiazoline compounds .
Scientific Research Applications
2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[1,2-d]thiazole: Shares a similar naphthothiazole structure but lacks the phenylethanone moiety.
2-Methyl-β-naphthothiazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one is unique due to its combined naphthothiazole and phenylethanone structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRFFZDTXCCEFM-UYRXBGFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042-84-8 | |
Record name | Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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